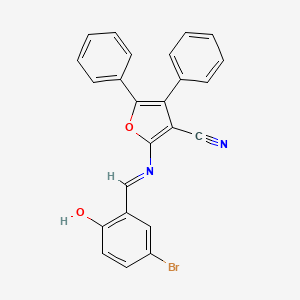![molecular formula C18H16N4O B11702420 5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11702420.png)
5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrimidine ring, with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyrimidine rings.
Substitution: The phenyl and methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or methoxyphenyl rings .
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . These interactions lead to the modulation of cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core but differ in their substituents and specific biological activities.
Triazole-Pyrimidine Hybrids: These hybrids have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H16N4O |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16N4O/c1-23-15-9-7-13(8-10-15)16-11-17(14-5-3-2-4-6-14)22-18(21-16)19-12-20-22/h2-12,17H,1H3,(H,19,20,21) |
Clave InChI |
ZRSGBMBNDDBEPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)
![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702353.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11702367.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide](/img/structure/B11702386.png)
![Ethyl 4-methyl-5-(piperidin-1-ylcarbonyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11702395.png)
![4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702402.png)
![N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11702412.png)
![methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate](/img/structure/B11702413.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702416.png)
![Ethyl 5-acetyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11702418.png)
